molecular formula C70H54 B2531030 2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene CAS No. 1013621-25-4

2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene

Cat. No. B2531030
CAS RN: 1013621-25-4
M. Wt: 895.202
InChI Key: QGEYJTDTRRRMFP-UHFFFAOYSA-N
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Description

“2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene” is a novel anthracene derivative . It exhibits deep-blue emission with high fluorescence quantum yields . The compound is used in non-doped deep-blue electroluminescent devices .


Synthesis Analysis

The compound is synthesized and characterized as part of the development of novel anthracene derivatives . The synthesis process involves quantum chemical calculations . The compound has a highly non-coplanar structure .


Molecular Structure Analysis

The molecular structure of the compound is highly non-coplanar . This structure is determined through quantum chemical calculations .


Chemical Reactions Analysis

The compound exhibits deep-blue emission with high fluorescence quantum yields . This is a result of its unique chemical structure and the reactions it undergoes when used in electroluminescent devices .


Physical And Chemical Properties Analysis

The compound exhibits strong deep-blue emission both in solution and in thin films . It also has high glass-transition temperatures (Tg ≥ 133 °C) due to the presence of sterically congested terminal groups .

Its performance is comparable to the best of the non-doped deep-blue OLEDs with a CIE coordinate of y < 0.10 , indicating its promise for future applications in this field.

Scientific Research Applications

OLED Applications

2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene and its derivatives have been extensively studied for their applications in organic light-emitting diodes (OLEDs). Research has demonstrated that these compounds, due to their unique electronic and structural properties, are highly efficient for use in non-doped OLEDs. They exhibit strong blue emissions in solution with high quantum efficiencies, making them ideal for blue OLED applications. The devices based on these derivatives have shown superior electroluminescence (EL) performance, with some achieving high brightness and color purity. This is attributed to their high glass-transition temperatures and non-coplanar configurations, which lead to decreased intermolecular interactions and improved morphological stability in OLEDs (Chen et al., 2012), (Zheng et al., 2010), (Chien et al., 2009).

Theoretical Analysis and Molecular Engineering

In addition to practical applications, there has been significant theoretical analysis of these anthracene derivatives. Studies involving quantum-chemical calculations have been conducted to understand their optical and electronic properties. These analyses indicate that these materials have a three-dimensional nonplanar molecular structure, which contributes to reduced intermolecular interaction and a lower likelihood of excimer formation. The calculated absorption and emission spectra of these molecules align well with experimental results, suggesting their potential as candidates for blue-light-emitting materials in OLEDs (Peng-jun, 2010).

Molecular and Crystal Structure Studies

Further research has explored the molecular and crystal structure of these compounds, highlighting their complex dynamics. Studies have shown that different polymorphs of these compounds can be obtained through recrystallization from different solvents, with the molecules in these polymorphs differing in their dihedral angles. This polymorphism is important for understanding the molecular dynamics and potential applications of these materials (Beckmann et al., 2019).

Mechanism of Action

The compound’s mechanism of action is primarily through its emission of deep-blue light . This is achieved when the compound is used in non-doped electroluminescent devices .

properties

IUPAC Name

2-tert-butyl-9,10-bis[4-(1,2,2-triphenylethenyl)phenyl]anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H54/c1-70(2,3)59-46-47-62-63(48-59)69(58-44-40-56(41-45-58)67(54-34-20-9-21-35-54)65(51-28-14-6-15-29-51)52-30-16-7-17-31-52)61-37-23-22-36-60(61)68(62)57-42-38-55(39-43-57)66(53-32-18-8-19-33-53)64(49-24-10-4-11-25-49)50-26-12-5-13-27-50/h4-48H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEYJTDTRRRMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=C(C=C4)C(=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C(=C(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H54
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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